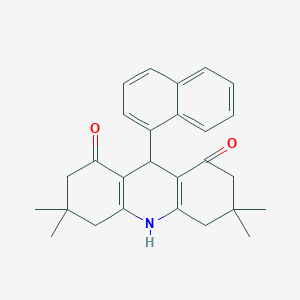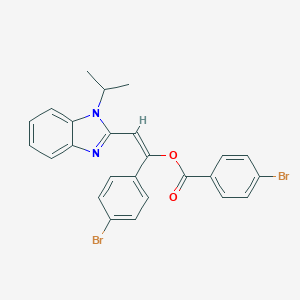
1-tosylindoline
描述
1-tosylindoline is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound this compound features an indoline core substituted with a sulfonyl group attached to a 4-methylphenyl ring. This structural motif imparts unique chemical and biological properties to the compound.
准备方法
The synthesis of 1-tosylindoline can be achieved through various synthetic routes. One common method involves the reaction of indoline with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
化学反应分析
1-tosylindoline undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the sulfonyl group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding sulfinyl or thiol derivatives.
Substitution: Electrophilic substitution reactions can occur at the indoline core, allowing for the introduction of various functional groups. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce halogens, nitro groups, or sulfonyl groups at specific positions on the indoline core.
科学研究应用
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex indole derivatives. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.
Biology: Indole derivatives, including 1-tosylindoline, have shown promise as bioactive molecules with potential antiviral, anticancer, and antimicrobial properties. Research has focused on understanding their interactions with biological targets and pathways.
Medicine: The compound’s potential therapeutic applications are being explored in the development of new drugs for the treatment of various diseases. Its ability to modulate specific molecular targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound is used as a building block for the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and chemical manufacturing.
作用机制
The mechanism of action of 1-tosylindoline involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group can form strong interactions with biological macromolecules, such as proteins and enzymes, leading to modulation of their activity. The indoline core may also participate in π-π stacking interactions and hydrogen bonding, further influencing the compound’s biological effects. Detailed studies are required to elucidate the precise molecular mechanisms and pathways involved.
相似化合物的比较
1-tosylindoline can be compared with other indole derivatives to highlight its uniqueness:
Similar Compounds: Examples of similar compounds include 1-[(4-Chlorophenyl)sulfonyl]indoline, 1-[(4-Methoxyphenyl)sulfonyl]indoline, and 1-[(4-Nitrophenyl)sulfonyl]indoline. These compounds share the indoline core and sulfonyl group but differ in the substituents on the phenyl ring.
Uniqueness: The presence of the 4-methyl group in this compound imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and interactions with biological targets, making it a unique and valuable compound for research and applications.
属性
分子式 |
C15H15NO2S |
|---|---|
分子量 |
273.4g/mol |
IUPAC 名称 |
1-(4-methylphenyl)sulfonyl-2,3-dihydroindole |
InChI |
InChI=1S/C15H15NO2S/c1-12-6-8-14(9-7-12)19(17,18)16-11-10-13-4-2-3-5-15(13)16/h2-9H,10-11H2,1H3 |
InChI 键 |
XRAGAKWEPOMNPH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C32 |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C32 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1,1-Dichloro-1a-(4-ethoxyphenyl)-7-(2-methylphenyl)-1,1a,7,7a-tetrahydrocyclopropa[b]chromene](/img/structure/B378171.png)
![5-(2-iodophenyl)-3,3-dimethyl-3,4,5,6-tetrahydrobenzo[b]phenanthridin-1(2H)-one](/img/structure/B378172.png)
![5,6,8,9,10,11-Hexahydrobenzo[h][1]benzothieno[2,3-b]quinolin-7-amine](/img/structure/B378173.png)

![N-(4-iodophenyl)-N-({2-[(4-methylphenyl)sulfanyl]-3-quinolinyl}methylene)amine](/img/structure/B378175.png)
![N-{4-[(1-{1-[1-tert-butyl-3-(2,4-dichlorophenyl)-2-propenyl]-1H-tetraazol-5-yl}cyclohexyl)amino]phenyl}acetamide](/img/structure/B378176.png)
![N-(4-tert-butyl-1-{1-[1-tert-butyl-3-(2,4-dichlorophenyl)-2-propenyl]-1H-tetraazol-5-yl}cyclohexyl)-N-(3-chlorophenyl)amine](/img/structure/B378177.png)
![{4-[(2,6-Dimethylphenyl)imino]-8-methyl-2-thioxo-1,3-diazaspiro[4.5]dec-1-yl}acetonitrile](/img/structure/B378178.png)
![8-Tert-butyl-1-(4-methoxyphenyl)-4-[(4-methylphenyl)imino]-1,3-diazaspiro[4.5]decane-2-thione](/img/structure/B378179.png)
![2,4-diphenyl-N,N'-bis[3-(pyrrolidin-1-yl)propyl]cyclobutane-1,3-dicarboxamide](/img/structure/B378184.png)
![1-(4-fluorophenyl)-2-[1-(1-naphthylmethyl)-1H-benzimidazol-2-yl]vinyl 4-fluorobenzoate](/img/structure/B378187.png)
![2-[1-(2-bromobenzyl)-1H-benzimidazol-2-yl]-1-(4-fluorophenyl)vinyl 4-fluorobenzoate](/img/structure/B378190.png)

![1-(3,4-Dichlorophenyl)-4-[(2,6-dimethylphenyl)imino]-5-ethyl-5-methyl-2-imidazolidinethione](/img/structure/B378193.png)
